molecular formula C18H25N3O4 B4571109 N'-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide

N'-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide

Cat. No.: B4571109
M. Wt: 347.4 g/mol
InChI Key: MKGSDMZXYMTNCF-UHFFFAOYSA-N
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Description

N'-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[(4-tert-butylphenoxy)acetyl]-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is 347.18450629 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectroscopic Characteristics

A study by Podyachev et al. (2007) focused on the synthesis of a series of 4-tert-butylphenoxyacetylhydrazones, including N'-[(4-tert-butylphenoxy)acetyl]-2-oxo-2-(1-pyrrolidinyl)acetohydrazide. They explored the structural peculiarities of these molecules using X-ray analysis and IR spectroscopy. Their findings highlighted the existence of the compound in ZN-C(O)-conformer in the condensed phase and its derivatives in EN-C(O) and ZN-C(O)-forms, mainly in CCl4 solutions. The study also discussed the energy of hydrogen bonds in these compounds, providing valuable insights into their structural and spectroscopic characteristics (Podyachev et al., 2007).

Synthesis and Analysis of Novel Hydrazones

Khalid et al. (2021) conducted a study on the synthesis of novel pyridine-based hydrazone derivatives, which included analogs of N'-[(4-tert-butylphenoxy)acetyl]-2-oxo-2-(1-pyrrolidinyl)acetohydrazide. They synthesized these compounds using ultrasonication at room temperature. Their research unambiguously confirmed the structures through spectral analysis and X-ray crystallography. The study provided quantum chemical insights into the optimized geometry, nonlinear optical properties, and molecular orbitals of these compounds, highlighting their potential applications in material science and pharmaceuticals (Khalid et al., 2021).

Application in Oligonucleotide Synthesis

Sinha et al. (1993) explored the use of tert-butylphenoxyacetyl, a related compound, for N-protection of nucleoside bases during oligonucleotide synthesis. Their findings indicated that this protecting group facilitates its removal under mild conditions and reduces depurination of deoxyadenosine residues. This study suggests the potential application of N'-[(4-tert-butylphenoxy)acetyl]-2-oxo-2-(1-pyrrolidinyl)acetohydrazide in the field of biochemistry and molecular biology, particularly in the synthesis of DNA and RNA oligonucleotides (Sinha et al., 1993).

Properties

IUPAC Name

N'-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-18(2,3)13-6-8-14(9-7-13)25-12-15(22)19-20-16(23)17(24)21-10-4-5-11-21/h6-9H,4-5,10-12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGSDMZXYMTNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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